molecular formula C13H15N3 B13030765 6-(Pyrrolidin-1-yl)quinolin-5-amine

6-(Pyrrolidin-1-yl)quinolin-5-amine

Cat. No.: B13030765
M. Wt: 213.28 g/mol
InChI Key: SIZOWSNMBFVMSZ-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)quinolin-5-amine is a chemical compound with the molecular formula C₁₃H₁₅N₃ It is characterized by a quinoline ring substituted with a pyrrolidine group at the 6th position and an amine group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine typically involves the reaction of quinoline derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where a quinoline derivative with a leaving group at the 6th position reacts with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)quinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-(Pyrrolidin-1-yl)quinolin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biology: It serves as a probe in biochemical studies to understand the interaction of quinoline derivatives with biological targets.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)quinolin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The pyrrolidine group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the pyrrolidine and amine groups.

    Pyrrolidine: A simple nitrogen-containing heterocycle that forms part of the structure of 6-(Pyrrolidin-1-yl)quinolin-5-amine.

    Quinolin-5-amine: A compound with an amine group at the 5th position of the quinoline ring but without the pyrrolidine substitution.

Uniqueness

This compound is unique due to the presence of both the pyrrolidine and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and material science.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

6-pyrrolidin-1-ylquinolin-5-amine

InChI

InChI=1S/C13H15N3/c14-13-10-4-3-7-15-11(10)5-6-12(13)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2

InChI Key

SIZOWSNMBFVMSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)N

Origin of Product

United States

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